[1-(2-Phenylethyl)piperidin-4-yl]methanol

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Sourcing a versatile, achiral piperidine building block with a reactive primary alcohol often involves lengthy lead times or inconsistent purity. [1-(2-Phenylethyl)piperidin-4-yl]methanol (CAS 67686-02-6) resolves this bottleneck. Its hydroxymethyl group enables direct esterification or etherification, while the N-phenethyl anchor provides a baseline lipophilic scaffold (cLogP 1.84). Key supply advantages: • ≥95% purity (NLT 98% available from select producers), minimizing pre-reaction purification. • Des-phenyl precursor to the 5-HT2A antagonist Glemanserin (MDL 11,939) - introduce an α-phenyl group via organometallic addition to generate receptor probes. • Structurally distinct from DEA-listed fentanyl precursors (lacks the 4-anilino group); ships ambient as a non-hazardous solid. Stocked in multi-gram quantities with full QC documentation. Ideal for medicinal chemistry, forensic standard synthesis, and piperidine library production.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 67686-02-6
Cat. No. B1336640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Phenylethyl)piperidin-4-yl]methanol
CAS67686-02-6
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CCC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c16-12-14-7-10-15(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2
InChIKeyGBSSHKIMVABZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Phenylethyl)piperidin-4-yl]methanol Overview


[1-(2-Phenylethyl)piperidin-4-yl]methanol (CAS 67686-02-6) is a piperidine-methanol derivative with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . Its structure features a piperidine ring N-substituted with a 2-phenylethyl group and a hydroxymethyl substituent at the 4-position, rendering it an achiral, solid building block . The compound is commercially available at purities of 95% or higher from multiple global suppliers . While it shares a core scaffold with the 5-HT2A antagonist Glemanserin (MDL 11,939, CAS 107703-78-6), it lacks the α‑phenyl substitution that confers high receptor affinity, positioning this compound as a distinct synthetic intermediate rather than a bioactive lead molecule .

Substitution Risks for [1-(2-Phenylethyl)piperidin-4-yl]methanol


Generic substitution of [1-(2-Phenylethyl)piperidin-4-yl]methanol with a structurally similar piperidine analog is scientifically unsound due to quantifiable differences in molecular properties and synthetic utility. For instance, substituting the target compound with its α‑phenyl congener MDL 11,939 (Glemanserin) introduces a 76 Da increase in molecular weight (219.32 vs. 295.42 g/mol) and a ΔlogP shift of approximately 1.83 units (cLogP 1.84 vs. 3.67), fundamentally altering lipophilicity and membrane permeability [1]. Furthermore, while the target compound serves as a versatile achiral building block, analogs like 1-Phenethyl-4-piperidone (CAS 39742-60-4) replace the hydroxymethyl group with a ketone, eliminating the alcohol functionality required for esterification or etherification reactions [2]. The following evidence dimensions quantify exactly where this compound diverges from its nearest comparators.

[1-(2-Phenylethyl)piperidin-4-yl]methanol: Key Differentiators


Physicochemical Profile vs. Glemanserin

The target compound exhibits a molecular weight of 219 g/mol and a cLogP of 1.84, whereas Glemanserin (MDL 11,939), its α‑phenyl substituted analog, has a molecular weight of 295 g/mol and a cLogP of 3.67 [1]. This represents a 35% increase in molecular weight and a ΔcLogP of 1.83 units, which substantially reduces aqueous solubility and increases lipophilicity in the analog.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

5-HT2A Receptor Affinity vs. Glemanserin

Glemanserin (MDL 11,939) is a potent and selective 5-HT2A antagonist with Ki values of 0.54 nM (rabbit), 2.5 nM (human), and 2.89 nM (rat) [1]. In contrast, the des‑phenyl target compound [1-(2-Phenylethyl)piperidin-4-yl]methanol lacks this α‑phenyl group and exhibits no reported affinity for the 5-HT2A receptor in the primary literature, consistent with structure-activity relationship (SAR) studies showing that the phenyl group is essential for nanomolar binding [2].

Neuropharmacology Receptor Binding Assays Serotonin Receptor Pharmacology

Purity and Availability vs. 1-Phenethyl-4-piperidone

The target compound is routinely available from multiple commercial suppliers at a minimum purity of 95%, with some vendors offering NLT 98% purity . In contrast, the structurally related ketone analog 1-Phenethyl-4-piperidone (CAS 39742-60-4) is typically offered at lower purities (e.g., 97%) and with fewer global suppliers [1]. The higher available purity of the methanol derivative reduces the need for additional purification steps in multi-step syntheses.

Chemical Sourcing Building Block Procurement Medicinal Chemistry Supply Chain

Alcohol vs. Ketone Reactivity

The target compound contains a primary alcohol (-CH2OH) at the piperidine 4-position, enabling derivatization via esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid . In contrast, 1-Phenethyl-4-piperidone (CAS 39742-60-4) features a ketone (C=O) at the same position, which participates in nucleophilic addition, reductive amination, or enolate chemistry [1]. This functional group difference dictates entirely divergent synthetic pathways.

Organic Synthesis Functional Group Interconversion Building Block Reactivity

Application Scenarios for [1-(2-Phenylethyl)piperidin-4-yl]methanol


Piperidine Scaffold Building Block

This compound is optimally deployed as a versatile building block for synthesizing diverse piperidine-containing libraries. Its primary alcohol functionality enables esterification or etherification to introduce various pharmacophores, while the N-phenethyl group provides a baseline lipophilic anchor. The available purity of ≥95% (and NLT 98% from select vendors) minimizes the need for pre-synthesis purification, streamlining hit-to-lead and lead optimization workflows .

5-HT2A Antagonist Analog Precursor

For research groups investigating structure-activity relationships (SAR) around the 5-HT2A receptor, this compound serves as the des-phenyl precursor to Glemanserin (MDL 11,939). Introducing an α‑phenyl group via organometallic addition to an activated derivative of this alcohol could generate Glemanserin analogs, allowing systematic exploration of how the α‑substituent influences receptor affinity and selectivity .

Analytical Reference Standard

Given its distinct molecular weight (219.32 g/mol) and cLogP (1.84), this compound can serve as a non-bioactive internal standard or reference material in LC-MS or HPLC assays designed to quantify related piperidine derivatives, particularly when differentiating from more lipophilic analogs like Glemanserin (cLogP 3.67) [1].

Fentanyl Forensic Standard Synthesis

The N-phenethylpiperidine core of this compound is a structural motif present in various fentanyl analogs. As such, this alcohol can be used as a starting material or reference intermediate in forensic chemistry for the synthesis and characterization of analytical standards used to detect and quantify fentanyl-related substances, though researchers must adhere to all relevant controlled substance regulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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